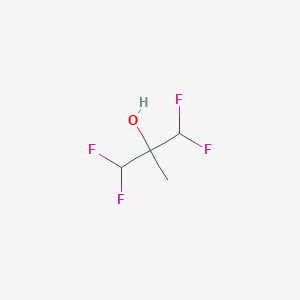

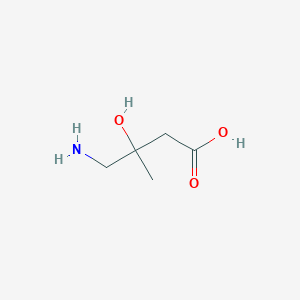

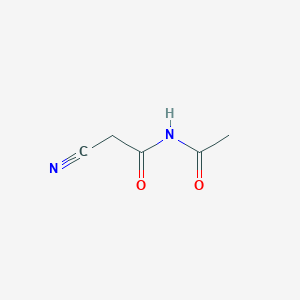

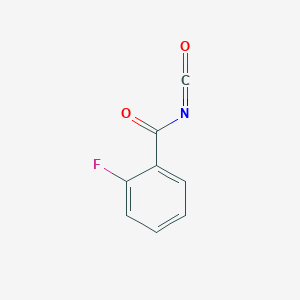

![molecular formula C10H6F3NO2 B3031768 3-Oxo-3-[3-(trifluoromethoxy)phenyl]propanenitrile CAS No. 677713-02-9](/img/structure/B3031768.png)

3-Oxo-3-[3-(trifluoromethoxy)phenyl]propanenitrile

説明

The compound 3-Oxo-3-[3-(trifluoromethoxy)phenyl]propanenitrile is a fluorinated organic molecule that is of interest due to its potential applications in chemistry and material science. While the specific compound is not directly mentioned in the provided papers, related compounds with trifluoromethyl groups and their chemistry can provide insights into its properties and reactivity.

Synthesis Analysis

The synthesis of related fluorinated compounds involves various strategies. For instance, the synthesis of 3-(2,6-bis(trifluoromethyl)phenoxy)-6-(prop-2-yn-1-yloxy)phthalonitrile was achieved using characterization techniques such as elemental analysis, IR, UV–vis spectroscopy, and X-ray single-crystal determination . Similarly, 3,3,3-Trifluoro-N′-(3-trifluoromethylphenyl)-1,2-propanediamine was synthesized by reacting 2-diazo-1,1,1-trifluoro-3-nitropropane with 3-aminobenzotrifluoride, followed by nitro group reduction . These methods could potentially be adapted for the synthesis of 3-Oxo-3-[3-(trifluoromethoxy)phenyl]propanenitrile.

Molecular Structure Analysis

The molecular structure of fluorinated compounds is often determined using X-ray crystallography. For example, the molecular structure of 4,4-difluoro-1-phenylbutane-1,2,3-trione 2-oxime was elucidated in this manner . The molecular geometry of related compounds has also been compared using computational methods such as Hartree-Fock (HF) and density functional theory (DFT) with the 6-31G(d) basis set . These techniques would be relevant for analyzing the molecular structure of 3-Oxo-3-[3-(trifluoromethoxy)phenyl]propanenitrile.

Chemical Reactions Analysis

Fluorinated compounds participate in various chemical reactions. The compound mentioned in paper underwent a click reaction with sugar azide to form a triazole ring, demonstrating the reactivity of such compounds in forming heterocyclic structures. The oxalylation of 3-oxo-N-phenyl-3-R-propanethioamides led to the formation of different cyclic compounds depending on the reaction conditions . These examples indicate that 3-Oxo-3-[3-(trifluoromethoxy)phenyl]propanenitrile could also undergo interesting chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated compounds are influenced by the presence of fluorine atoms. For instance, the protolytic and complexation properties of 3,3,3-Trifluoro-N′-(3-trifluoromethylphenyl)-1,2-propanediamine were studied, revealing that only the aliphatic amino group can be protonated in aqueous solutions . The stability constants of metal complexes with such ligands were determined, showing increased stability and selectivity towards Cu2+ ions with an increase in N-carboxyethyl groups . These findings suggest that the physical and chemical properties of 3-Oxo-3-[3-(trifluoromethoxy)phenyl]propanenitrile would also be unique and worth investigating.

科学的研究の応用

Synthesis Applications

Functionalized Ylide Synthesis : 3-Oxo-2-phenyl-butanenitrile, a related compound, reacts with dialkyl acetylenedicarboxylates in the presence of triphenylphosphine to produce highly-functionalized ylides. These ylides exist as a mixture of geometrical isomers due to restricted rotation around the carbon-carbon partial double bond, which results from the conjugation of the ylide moiety with the adjacent carbonyl group (Yavari et al., 2004).

Preparation of Bipyrazoles and Pyrazolylpyrimidines : A derivative of 3-oxo-propanenitrile reacts with various nitrogen nucleophiles, leading to the formation of bipyrazole, pyrazolyloxazole, and pyrazolylpyrimidine derivatives. The structures of these products are confirmed through elemental and spectral analyses (Dawood et al., 2004).

Chemical Properties and Reactions

Electrophilic Rhenium(VII) Dioxo Complex Reaction : The reaction of a related phenyl compound with oxygen atom donors leads to oxidation of the phenyl group. This reaction involves phenyl-to-oxo migration and formation of phenoxide and catecholate complexes, revealing interesting aspects of oxygen atom transfer and rearrangement in such compounds (Brown & Mayer, 1996).

Corrosion Inhibition Properties : Some derivatives of propaneitrile, including 3-oxo variants, have been investigated for their ability to inhibit corrosion of tin in sodium chloride solutions. These studies involve various electrochemical techniques, providing insights into the potential application of these compounds in corrosion prevention (Fouda et al., 2015).

Material Science and Electrochemistry

Spectroelectrochemical Properties in Material Science : A study focuses on the synthesis and investigation of the properties of peripherally tetra-substituted phthalocyanine bearing 3-oxo derivatives. This research is significant in the field of electrochemical technologies, exploring the electrochemical and spectroelectrochemical behavior of these compounds (Aktaş Kamiloğlu et al., 2018).

Safe Electrolytes for Lithium-ion Batteries : Mixtures including a 3-oxo derivative are introduced as safe electrolytes for lithium-ion batteries. These new mixtures exhibit high safety and better wettability to separators and electrodes than conventional electrolytes, showing potential for practical application in battery technologies (Liu et al., 2016).

Safety and Hazards

The compound is classified as dangerous with the signal word 'Warning’ . It is harmful if swallowed, inhaled, or in contact with skin . It can cause serious eye irritation, skin irritation, and may cause respiratory irritation . Safety measures include wearing protective gloves, clothing, and eye/face protection . If swallowed, inhaled, or in contact with skin or eyes, specific measures should be taken .

特性

IUPAC Name |

3-oxo-3-[3-(trifluoromethoxy)phenyl]propanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F3NO2/c11-10(12,13)16-8-3-1-2-7(6-8)9(15)4-5-14/h1-3,6H,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPMFINNCXQBIPM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC(F)(F)F)C(=O)CC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10650535 | |

| Record name | 3-Oxo-3-[3-(trifluoromethoxy)phenyl]propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10650535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

677713-02-9 | |

| Record name | 3-Oxo-3-[3-(trifluoromethoxy)phenyl]propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10650535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

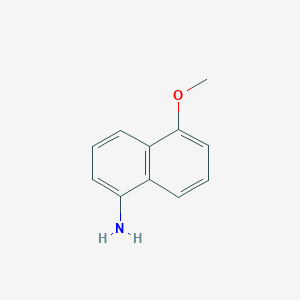

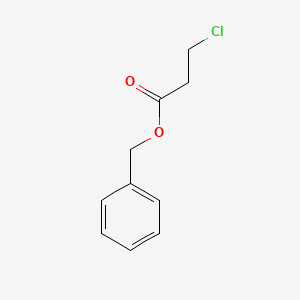

![Ethyl 1-methylbicyclo[2.2.2]octane-2-carboxylate](/img/structure/B3031700.png)